molecular formula C15H13ClN4 B11018417 7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11018417
M. Wt: 284.74 g/mol
InChI Key: VPGMORXHVTUHMK-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a 4-chlorophenyl group and a cyclobutyl ring in its structure makes this compound unique and potentially useful in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can result in various substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and leading to cell cycle arrest . This compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the 4-chlorophenyl group and the cyclobutyl ring, which may enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its potential as a versatile compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13ClN4/c16-12-6-4-10(5-7-12)13-8-9-17-15-18-14(19-20(13)15)11-2-1-3-11/h4-9,11H,1-3H2

InChI Key

VPGMORXHVTUHMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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